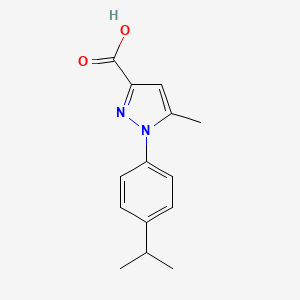
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a 5-membered heterocycle containing two adjacent nitrogen atoms . The pyrazole ring is substituted with a methyl group and a carboxylic acid group. Additionally, the pyrazole ring is also attached to a phenyl ring, which in turn is substituted with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the isopropyl group. The pyrazole ring and the phenyl ring are aromatic, contributing to the stability of the molecule . The isopropyl group is an alkyl substituent, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, could potentially undergo a variety of chemical reactions. For instance, it could react with bases to form salts, or with alcohols to form esters . The presence of the pyrazole ring also opens up possibilities for various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents . The aromatic rings could contribute to its stability and possibly its color .Mécanisme D'action
The mechanism of action of 1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for 1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid research. One direction is to further investigate its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Applications De Recherche Scientifique
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for Parkinson's disease. Additionally, this compound has been used in the synthesis of other compounds with potential pharmaceutical applications.
Propriétés
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-10(3)8-13(15-16)14(17)18/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZFURQJFLTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



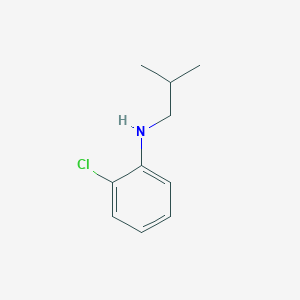
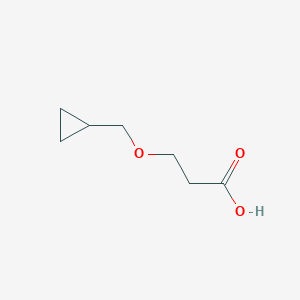
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)

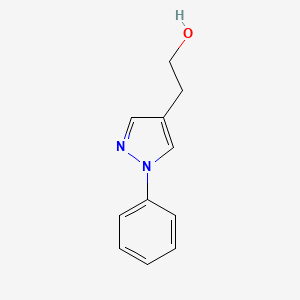
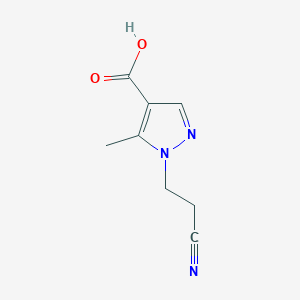
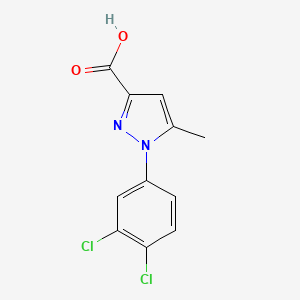

![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
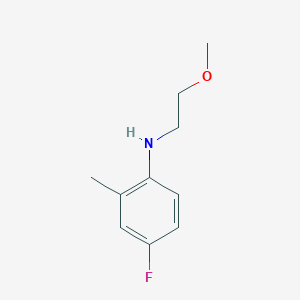
![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)
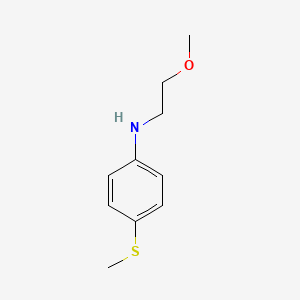
![2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3374594.png)